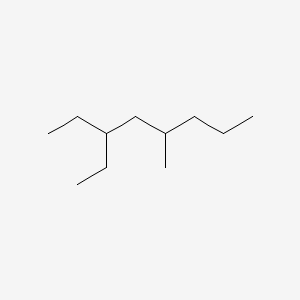

3-Ethyl-5-methyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62016-25-5 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-5-methyloctane |

InChI |

InChI=1S/C11H24/c1-5-8-10(4)9-11(6-2)7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

NXUUVZOGBPCPDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the branched alkane, 3-Ethyl-5-methyloctane. Due to the limited availability of direct experimental data for this specific isomer, this guide combines computed data with established principles of alkane chemistry and detailed experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Molecular Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon main chain (octane) with an ethyl group at the third carbon and a methyl group at the fifth carbon.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₂₄[1][2][3] |

| CAS Registry Number | 62016-25-5[1][3] |

| Canonical SMILES | CCCC(C)CC(CC)CC[1] |

| InChI | InChI=1S/C11H24/c1-5-8-10(4)9-11(6-2)7-3/h10-11H,5-9H2,1-4H3[1] |

| InChIKey | NXUUVZOGBPCPDV-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of alkanes are primarily determined by the weak van der Waals intermolecular forces. As the molecular size increases, so do these forces, leading to higher boiling and melting points. Branching, as seen in this compound, generally lowers the boiling point compared to its straight-chain isomer, n-undecane, due to a reduction in the surface area available for intermolecular contact.[4]

Table 2: Computed and Estimated Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[1][2] |

| Boiling Point | Estimated: 185-195 °C | Based on isomers |

| Melting Point | Not available | - |

| Density | Estimated: ~0.74 g/cm³ at 20°C | Based on isomers |

| Water Solubility | Very low (hydrophobic)[5][6][7] | General alkane property |

| Refractive Index | Estimated: ~1.417 at 20°C | Based on isomers |

| XLogP3 | 5.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 156.187800766 Da | PubChem[1][2] |

| Monoisotopic Mass | 156.187800766 Da | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for the experimental determination of the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube. The test tube is then securely attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly reduced.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit of volume.

Methodology:

-

Pycnometer Calibration: A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured to calculate the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with this compound at the same specific temperature.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The mass of the this compound is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Water Solubility (Slow-Stirring Method)

Principle: For hydrophobic substances, achieving a true saturated solution without forming micro-emulsions is critical for accurate solubility measurement. The slow-stirring method is designed to mitigate this issue.

Methodology:

-

System Setup: A known volume of high-purity water and an excess amount of this compound are placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

Equilibration: The mixture is stirred slowly for an extended period (24-72 hours or until equilibrium is reached) to allow the water to become saturated with the alkane without forming a dispersion.

-

Phase Separation: After stirring, the mixture is allowed to stand undisturbed for a significant period (e.g., 24 hours) to ensure complete phase separation.

-

Sampling: A sample of the aqueous phase is carefully withdrawn from the bottom of the vessel, avoiding any of the floating alkane layer.

-

Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

Chemical Reactivity and Synthesis

Alkanes are generally characterized by their low reactivity due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[6][8] The primary reactions of alkanes are combustion and free-radical halogenation.

Combustion

In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

Reaction: 2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O + Heat

Incomplete combustion, which occurs with an insufficient supply of oxygen, can lead to the formation of carbon monoxide and soot (elemental carbon).[7]

Free-Radical Halogenation

This reaction involves the substitution of a hydrogen atom with a halogen (e.g., Cl₂, Br₂) and is typically initiated by UV light or high temperatures.[9] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[9] Due to the presence of primary, secondary, and tertiary hydrogens in this compound, halogenation will result in a mixture of isomeric haloalkanes.

Synthesis

A common laboratory method for the synthesis of branched alkanes involves the use of Grignard reagents. A potential synthetic route to this compound could involve the reaction of a Grignard reagent with an appropriate alkyl halide or a ketone followed by reduction.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent protons.

-

Alkyl Region (approx. 0.8-1.7 ppm): The spectrum would be dominated by signals in this region.

-

Methyl Groups (-CH₃): Several overlapping triplets and doublets corresponding to the different methyl groups.

-

Methylene (B1212753) Groups (-CH₂-): Complex multiplets arising from the various methylene groups in the octane (B31449) chain and the ethyl group.

-

Methine Groups (-CH-): Multiplets for the protons on the chiral centers at C3 and C5.

-

¹³C NMR Spectroscopy

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, one for each unique carbon atom.

-

Alkyl Region (approx. 10-40 ppm): All 11 carbon signals would appear in this region, characteristic of sp³ hybridized carbons in an alkane. The chemical shifts would vary depending on the degree of substitution and the local electronic environment.

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be characteristic of a branched alkane, with preferential cleavage at the branching points to form more stable secondary and tertiary carbocations. Common fragments would correspond to the loss of alkyl radicals.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel branched alkane such as this compound.

References

- 1. This compound | C11H24 | CID 21358767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5S)-3-ethyl-5-methyloctane | C11H24 | CID 59094013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. physical properties of alkanes [unacademy.com]

- 7. byjus.com [byjus.com]

- 8. chemistryb11.weebly.com [chemistryb11.weebly.com]

- 9. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

IUPAC name and structure of 3-Ethyl-5-methyloctane

A Technical Guide to 3-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the branched alkane this compound, focusing on its chemical identity, structural properties, and the methodologies for its characterization. Given the interests of the intended audience, this guide will also address the compound's relevance, or lack thereof, in biological pathways and drug development contexts.

IUPAC Name and Chemical Structure

The designation This compound is its official name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This name precisely describes its molecular structure.

The structure is based on an eight-carbon parent chain, which is "octane". There are two alkyl substituents on this chain:

-

An ethyl group (-CH₂CH₃) is attached to the third carbon atom.

-

A methyl group (-CH₃) is attached to the fifth carbon atom.

The numbering of the octane (B31449) chain starts from the end that results in the lowest possible locants (positions) for the substituents.

Key Identifiers:

The molecule possesses two chiral centers at carbons 3 and 5, meaning it can exist in four different stereoisomeric forms: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Unless a specific stereoisomer is indicated, "this compound" refers to a mixture of these isomers.

Physicochemical Properties

Below is a summary of the key computed and, where available, experimental physicochemical properties of this compound. As a simple alkane, it is a non-polar compound with low reactivity, soluble in organic solvents and insoluble in water.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Exact Mass | 156.187800766 Da | PubChem[1] |

| XLogP3-AA (LogP) | 5.6 | PubChem (Computed)[1] |

| Boiling Point | Data available at NIST subscription sites | SpringerMaterials, NIST[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

General Synthesis of Branched Alkanes

Specific, detailed laboratory protocols for the synthesis of this compound are not prominently available in public literature, likely due to its limited application-specific interest. However, it can be synthesized through established organic chemistry methodologies for creating carbon-carbon bonds and reducing functional groups. A general conceptual workflow could involve:

-

Grignard Reaction: A multi-step synthesis could employ Grignard reagents to assemble the carbon skeleton. For instance, reacting an alkyl halide with magnesium to form a Grignard reagent, which then attacks a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary alcohol.

-

Wittig Reaction: This method could be used to form a specific carbon-carbon double bond, which is then hydrogenated.

-

Hydrodeoxygenation: More modern approaches might involve the hydrodeoxygenation of biomass-derived molecules like furfural (B47365) and methyl isobutyl ketone to produce C10 and C11 branched alkanes.[3]

A generalized synthesis workflow is depicted below.

References

Spectroscopic Analysis of 3-Ethyl-5-methyloctane: A Technical Guide

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethyl-5-methyloctane, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 - 0.95 | Triplet | 6H | CH₃ (C1 and C8) |

| ~ 0.85 - 0.95 | Triplet | 3H | CH₃ of ethyl group |

| ~ 0.85 - 0.95 | Doublet | 3H | CH₃ (C5-methyl) |

| ~ 1.10 - 1.40 | Multiplet | 10H | CH₂ (C2, C4, C6, C7, and ethyl CH₂) |

| ~ 1.40 - 1.60 | Multiplet | 2H | CH (C3 and C5) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type |

| ~ 10 - 15 | CH₃ |

| ~ 20 - 35 | CH₂ |

| ~ 35 - 45 | CH |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2850 - 3000 | Strong | C-H Stretch | Alkane |

| 1450 - 1470 | Medium | C-H Bend | Alkane |

| 1375 - 1385 | Medium | C-H Bend (CH₃) | Alkane |

As an alkane, this compound is expected to primarily exhibit C-H stretching and bending vibrations in its infrared spectrum.[1][2] The absence of significant absorptions outside of these regions can confirm the lack of other functional groups.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 156 | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 85 | [M - C₅H₁₁]⁺ |

| 71 | [M - C₆H₁₃]⁺ |

| 57 | [M - C₇H₁₅]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

| 29 | [C₂H₅]⁺ |

The mass spectrum of an alkane is characterized by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).[3] The molecular ion peak for this compound is expected at m/z 156.[4][5][6] Fragmentation will likely occur at the branched points, leading to the formation of stable carbocations.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

NMR Spectrometer (e.g., 400 or 500 MHz)[7]

-

5 mm NMR tubes[7]

-

Pasteur pipette

-

Vial

-

Sample: this compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[9][10]

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (e.g., TMS).[7][10]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.[10]

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.[7]

-

Cap the NMR tube securely.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[7]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[7]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)[11]

-

Pasteur pipette

-

Dry, volatile solvent for cleaning (e.g., acetone (B3395972) or chloroform)[11][12]

-

Sample: this compound (1-2 drops)[11]

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a dry solvent and gently wipe with a soft tissue.[11]

-

Place one to two drops of the liquid sample onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[11]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)[3]

-

Sample introduction system (e.g., direct infusion or Gas Chromatography - GC)

-

Volatile solvent (if using direct infusion)

-

Sample: this compound (a small amount)

Procedure:

-

Sample Introduction:

-

The sample is introduced into the ion source. For a volatile compound like this compound, this can be done via a heated inlet or by coupling the mass spectrometer to a gas chromatograph (GC-MS).[13]

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI).[3][14] This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺).[13]

-

The excess energy imparted to the molecular ion can cause it to fragment into smaller, charged species.[13]

-

-

Mass Analysis:

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.[3] The detector generates a signal that is proportional to the number of ions striking it.

-

-

Data Presentation:

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Caption: Workflow for organic compound characterization.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. This compound | C11H24 | CID 21358767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (5S)-3-ethyl-5-methyloctane | C11H24 | CID 59094013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. webassign.net [webassign.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

Thermodynamic Stability of Branched Versus Linear Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic stability of branched alkanes, specifically 3-Ethyl-5-methyloctane, in comparison to their linear isomers. A thorough understanding of the relationship between molecular structure and thermodynamic properties is paramount in fields ranging from fuel development to drug design, where molecular stability can significantly influence reactivity, efficacy, and safety. This document provides a comparative analysis of key thermodynamic parameters, details the experimental methodologies for their determination, and illustrates the fundamental principles governing these properties.

Core Concept: Branching and Thermodynamic Stability

A fundamental principle in alkane chemistry is that branched isomers are generally more thermodynamically stable than their linear counterparts. This increased stability is reflected in their lower standard enthalpy of formation (ΔHf°) and, consequently, a lower heat of combustion (ΔHc°).[1][2] While linear alkanes have stronger intermolecular van der Waals forces due to their larger surface area, leading to higher boiling points, the intramolecular forces within branched alkanes result in a lower overall potential energy state.[1] This enhanced stability in branched alkanes is attributed to a combination of factors, including electron correlation, steric energy considerations, and electrostatic effects.[3][4]

Comparative Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound and its linear isomer, n-undecane, as well as the next higher linear alkane, n-dodecane, for comparative purposes.

Table 1: Thermodynamic Properties of this compound and Linear Alkanes at 298.15 K

| Property | This compound (C₁₁H₂₄) | n-Undecane (C₁₁H₂₄) | n-Dodecane (C₁₂H₂₆) |

| Molar Mass ( g/mol ) | 156.31 | 156.31 | 170.33 |

| Boiling Point (°C) | ~183 (Estimated) | 196[5] | 216.2[2] |

| Std. Enthalpy of Formation (liquid, ΔHf° in kJ/mol) | -285.9 (Estimated) | -327.2[5] | -350.9[6] |

| Std. Enthalpy of Combustion (liquid, ΔHc° in kJ/mol) | -7440.8 (Estimated) | -7428.7[5] | -7901.74[6] |

| Std. Molar Entropy (liquid, S° in J/mol·K) | 445.8 (Estimated) | 458.15[5] | 490.66[6] |

| Std. Gibbs Free Energy of Formation (liquid, ΔGf° in kJ/mol) | 38.8 (Estimated) | 24.9 | 30.2 |

Logical Relationship between Alkane Structure and Thermodynamic Stability

The thermodynamic differences between branched and linear alkanes can be systematically understood through the interplay of molecular structure and energetic factors. The following diagram illustrates this relationship.

References

An In-depth Technical Guide to the Conformational Analysis of 3-Ethyl-5-methyloctane

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the conformational analysis of 3-Ethyl-5-methyloctane, a branched alkane of interest in various fields of chemical and pharmaceutical research. Understanding the conformational landscape of such molecules is paramount for predicting their physical properties, reactivity, and biological interactions. This document outlines the theoretical basis for the conformational preferences of this compound, details the experimental and computational methodologies for its analysis, and presents the expected energetic data in a structured format.

Introduction to Alkane Conformational Analysis

The rotation around single carbon-carbon (C-C) bonds in alkanes gives rise to different three-dimensional arrangements of atoms known as conformations or conformers.[1] These conformers are in a constant state of interconversion at room temperature. However, not all conformations are energetically equivalent. The relative stability of different conformers is primarily determined by two factors:

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is maximized in an eclipsed conformation, where bonds on the front and back carbons are aligned, and minimized in a staggered conformation, where they are as far apart as possible.[2]

-

Steric Strain (or Steric Hindrance): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[3][4] This is particularly significant in branched alkanes where bulky substituents can have destabilizing interactions.[5]

The most stable conformations for any open-chain alkane are those that minimize both torsional and steric strain. This is typically achieved in a staggered arrangement where the largest substituents are positioned anti (180° dihedral angle) to one another.[6][7] Gauche conformations, where bulky groups are staggered but adjacent (60° dihedral angle), are generally higher in energy than anti conformations due to steric strain.[6][8]

Conformational Analysis of the this compound Backbone

This compound possesses a complex carbon backbone with multiple rotatable bonds, leading to a large number of possible conformations. The most significant conformational preferences will be dictated by rotations around the C3-C4, C4-C5, and C5-C6 bonds, as these involve the movement of the ethyl and methyl substituents.

The general principle for higher alkanes is that the most stable conformation is the one in which all substituents are staggered and the carbon-carbon bonds are arranged in an anti fashion.[6] For this compound, this would correspond to an extended, zig-zag conformation of the main octane (B31449) chain with the ethyl and methyl groups also oriented to minimize steric interactions.

The presence of ethyl and methyl groups introduces additional steric considerations. Rotations that bring these bulky groups into close proximity will be energetically unfavorable. For instance, a gauche interaction between the ethyl group at C3 and the rest of the carbon chain, or between the methyl group at C5 and the chain, will increase the energy of the conformer. Eclipsed conformations, especially those where the ethyl and methyl groups eclipse other carbon groups, will be the highest in energy and thus the least stable.[5]

Quantitative Energetic Analysis

The energy differences between various conformers can be estimated based on known energetic costs for different types of strain. These values, derived from studies of simpler alkanes like butane (B89635) and propane, provide a basis for predicting the conformational landscape of more complex molecules.[9]

| Interaction Type | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| H ↔ H eclipsing (Torsional) | 4.0 | 1.0 |

| H ↔ CH₃ eclipsing (Torsional + Steric) | 6.0 | 1.4 |

| CH₃ ↔ CH₃ eclipsing (Torsional + Steric) | 11.0 | 2.6 |

| CH₃ ↔ CH₃ gauche (Steric) | 3.8 | 0.9 |

Note: The energy cost for an ethyl group interaction would be slightly higher than for a methyl group due to its larger size.

Based on these values, the relative energies of the different conformers of this compound can be calculated by summing the contributions from all the torsional and steric interactions present in each conformation. The lowest energy conformer will be the one with the fewest high-energy interactions.

Experimental Protocols for Conformational Analysis

While computational methods provide valuable insights, experimental validation is crucial. The primary experimental technique for studying alkane conformations in solution is Nuclear Magnetic Resonance (NMR) Spectroscopy .

Methodology for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures.[10] Temperature-dependent studies are important as the populations of different conformers will change with temperature.[11]

-

Spectral Analysis: The key parameters for conformational analysis are the vicinal coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Data Interpretation: By analyzing the temperature dependence of the coupling constants, the relative populations of the different conformers can be determined. From these populations, the enthalpy and entropy differences between the conformers can be calculated, providing a detailed picture of the conformational equilibrium.[11]

Other experimental techniques that can provide information on solid-state conformations include X-ray Crystallography . However, this is only applicable if the compound can be crystallized and it provides information only about the conformation adopted in the crystal lattice.

Computational Chemistry Protocols

Computational modeling is a powerful tool for exploring the full conformational space of a molecule and for calculating the relative energies of different conformers.

Methodology for Computational Conformational Analysis:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This involves rotating around the key single bonds (e.g., C3-C4, C4-C5, C5-C6) in discrete steps and minimizing the energy of each resulting structure.[12]

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized using a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set.[13][14] This provides accurate relative energies for each conformer.

-

Analysis of Results: The output is a potential energy surface that shows the energy of the molecule as a function of the dihedral angles of the rotated bonds. From this, the global minimum energy conformer and the energy barriers to rotation can be identified.[15]

Visualizing Conformational Relationships

The relationships between different conformations and the energetic pathways for their interconversion can be visualized using diagrams.

Caption: Workflow for the conformational analysis of this compound.

The following diagram illustrates the energetic relationship between staggered (anti and gauche) and eclipsed conformations for a generic C-C bond in a branched alkane.

Caption: A representative potential energy diagram for C-C bond rotation.

Conclusion

The conformational analysis of this compound, while complex, can be systematically approached using a combination of theoretical principles, computational modeling, and experimental NMR spectroscopy. The most stable conformers will adopt a staggered arrangement that minimizes steric hindrance between the ethyl and methyl substituents and the main carbon chain. A thorough understanding of the conformational preferences and the energy barriers between different conformers is essential for predicting the macroscopic properties and molecular interactions of this compound, which is of significant value to researchers in chemistry and drug development.

References

- 1. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. fiveable.me [fiveable.me]

- 9. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. uwosh.edu [uwosh.edu]

- 13. researchgate.net [researchgate.net]

- 14. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to the Natural Occurrence of Branched Alkanes: The Case of 3-Ethyl-5-methyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract: Branched alkanes are a diverse class of saturated hydrocarbons found in a variety of natural sources, from insect cuticular layers to ancient geological sediments. Their structural complexity and isomeric diversity make them valuable as chemical signals (semiochemicals) in biological systems and as biomarkers in geochemistry. This technical guide provides a comprehensive overview of the natural occurrence of branched alkanes, with a focus on structures exemplified by 3-Ethyl-5-methyloctane. It details the biosynthetic pathways, summarizes the distribution of related compounds, and provides in-depth experimental protocols for their extraction, identification, and quantification.

Introduction to Branched Alkanes

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl side chains attached to a longer carbon backbone. This branching significantly influences their physical properties, such as boiling point and viscosity, compared to their linear counterparts. In nature, these molecules serve a wide range of functions. In insects, they are critical components of the cuticular hydrocarbon (CHC) profile, preventing desiccation and acting as pheromones for communication.[1] In geology, the presence and distribution of specific branched alkanes in sediments and petroleum can provide insights into the depositional environment and the biological origins of organic matter.[2]

While simple methyl-branched alkanes are relatively common, more complex structures like this compound, which features both ethyl and methyl branches, are less frequently reported but are of significant interest for their potential as highly specific biomarkers and semiochemicals.

Natural Occurrence and Biosynthesis

The primary natural sources of complex branched alkanes are biological, with subsequent diagenetic alteration leading to their preservation in the geological record.

Biosynthesis in Insects

Insects are a major source of a vast array of branched alkanes. These compounds are synthesized in specialized cells called oenocytes and are integral to the insect's survival. The biosynthesis of methyl-branched alkanes is the best-understood process and provides a model for the formation of more complex structures.

The pathway begins with fatty acid synthesis, where a precursor molecule is elongated. Branching is introduced by the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation cycles. The position and number of methyl branches are determined by the specific elongase enzymes involved. For ethyl-branched alkanes, it is hypothesized that ethylmalonyl-CoA serves as the precursor, although this pathway is less well-characterized. The resulting very-long-chain fatty acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to yield the final hydrocarbon.

Geological Occurrences

Branched alkanes are found in a variety of geological samples, including crude oils, source rocks, and sediments. Their distribution and structure can serve as valuable biomarkers, providing information about the source organisms and the depositional environment. For instance, the presence of certain acyclic isoprenoids like pristane (B154290) and phytane (B1196419) can indicate the redox conditions of the depositional environment.

While specific identification of this compound in geological samples is not widely documented, related diethyl- and ethyl-methyl alkanes have been reported in thermally immature black shales. Their presence suggests a biological origin, likely from bacteria or algae, though the specific source organisms remain largely unknown.

Quantitative Data

Obtaining precise quantitative data for a specific branched alkane like this compound from natural sources is challenging due to its likely low abundance and the complexity of the hydrocarbon mixtures in which it occurs. The following table provides a representative summary of how quantitative data for branched alkanes are typically presented in the literature, based on studies of related compounds.

| Compound Class | Source | Sample Type | Concentration Range | Analytical Method | Reference |

| Monomethyl Alkanes | Muscidifurax wasps | Cuticular Extract | 0.1 - 5.0% of total CHCs | GC-MS | [3] |

| Dimethyl Alkanes | Reticulitermes termites | Cuticular Extract | 0.5 - 15.0% of total CHCs | GC-MS | [4] |

| Diethyl Alkanes | Cretaceous Black Shale | Rock Extract | ng/g rock to µg/g rock | GC-MS | [2] |

| C11 Branched Alkanes | Environmental Air | Sorbent Tube | pg/m³ to ng/m³ | TD-GC-MS | [5] |

Experimental Protocols

The identification and quantification of branched alkanes from complex natural matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary tool for this purpose.

Extraction of Cuticular Hydrocarbons from Insects

This protocol describes a general method for the extraction of cuticular hydrocarbons (CHCs) from insects.

-

Sample Collection: Collect insect specimens and, if necessary, freeze them at -20°C or lower to preserve the CHCs.

-

Solvent Extraction:

-

Place a single insect or a pooled sample into a clean glass vial.

-

Add a sufficient volume of a non-polar solvent, such as hexane (B92381) or pentane, to fully immerse the sample.

-

Allow the extraction to proceed for 5-10 minutes with gentle agitation.

-

Carefully transfer the solvent extract to a new vial, avoiding the transfer of any solid material.

-

-

Fractionation (Optional):

-

To separate alkanes from other lipid classes, the extract can be passed through a small column of silica (B1680970) gel.

-

Elute the alkanes with hexane. More polar lipids will be retained on the column.

-

-

Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume suitable for GC-MS analysis (e.g., 50-100 µL).

-

-

Internal Standard:

-

For quantitative analysis, add a known amount of an internal standard (e.g., n-alkane of a chain length not present in the sample) to the extract before concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the GC-MS analysis of branched alkanes.

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of hydrocarbons.

-

Injection:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 320°C at a rate of 10°C/minute.

-

Final Hold: Hold at 320°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. In the absence of a standard, tentative identification can be made based on the fragmentation pattern in the mass spectrum and by comparing its Kovats retention index with literature values for similar compounds.

Conclusion

Branched alkanes such as this compound represent a fascinating and complex area of natural product chemistry. While their study is challenging due to their structural diversity and often low natural abundance, they hold significant potential as specific biomarkers in geochemistry and as key signaling molecules in chemical ecology. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of these compounds, paving the way for further discoveries in their natural roles and applications. Future research, particularly in the biosynthesis of more complex branched structures and the identification of their specific natural sources, will undoubtedly uncover new and exciting aspects of these ubiquitous yet often overlooked molecules.

References

3-Ethyl-5-methyloctane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-5-methyloctane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental characteristics, including its CAS number and molecular formula. Furthermore, it presents predicted physicochemical properties and outlines generalized experimental protocols for the analysis of branched alkanes, which are applicable to this compound. This guide also includes essential safety and handling information. As a simple saturated hydrocarbon, this compound is not expected to be involved in biological signaling pathways, and as such, this topic is not addressed.

Chemical Identity and Physical Properties

This compound is a branched alkane with the molecular formula C11H24.[1] Its chemical structure consists of an eight-carbon main chain (octane) with an ethyl group at the third carbon and a methyl group at the fifth carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 62016-25-5[1] |

| Molecular Formula | C11H24[1] |

| IUPAC Name | This compound |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 156.31 g/mol [2] |

| Boiling Point | Not available |

| Density | Not available |

| Vapor Pressure | Not available |

| LogP | 5.6[2] |

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. The separation of branched alkanes is typically achieved based on their boiling points and interaction with the stationary phase of the GC column.[3]

A. Instrumentation

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for hydrocarbon analysis.

B. Sample Preparation

-

Accurately weigh a sample of this compound.

-

Dilute the sample in a high-purity volatile solvent, such as hexane (B92381) or pentane, to a suitable concentration (e.g., 1 mg/mL).

C. GC Conditions

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

D. Data Analysis

The purity of the sample is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and elucidate the structure of compounds. For branched alkanes, fragmentation patterns are key to identification. Cleavage is favored at the branching points, leading to the formation of more stable carbocations.[4][5]

A. Instrumentation

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

B. GC-MS Conditions

-

GC conditions: As described in section 2.1.

-

MS conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

C. Expected Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 156. Key fragment ions would result from cleavage at the C3 and C5 positions, leading to the loss of ethyl and propyl fragments, as well as other characteristic alkane fragmentation patterns. The fragmentation of branched alkanes is often dominated by the formation of the most stable carbocations.[6]

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Analytical Workflow

Caption: Generalized workflow for the analysis of this compound.

Safety and Handling

As with all hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is expected to be a flammable liquid.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides foundational information on this compound for the scientific community. While specific experimental data for this compound is sparse, the provided physicochemical predictions and generalized analytical protocols offer a starting point for researchers. The included structural and workflow diagrams serve to visually represent the molecule and a potential analytical approach. It is important to reiterate that as a simple alkane, this compound is not anticipated to have applications in drug development related to biological signaling pathways. Further research would be required to establish a more detailed profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-5-methyloctane via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Discovered by François Auguste Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile.[1][2][3] These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent.[4][5] This application note provides detailed protocols for the synthesis of the branched alkane 3-Ethyl-5-methyloctane, targeting researchers, scientists, and professionals in drug development. Two primary synthetic strategies are presented: a direct catalytic cross-coupling approach and a two-step method involving the formation and subsequent reduction of a tertiary alcohol.

Retrosynthetic Analysis

The synthesis of this compound can be approached via two logical Grignard-based disconnections.

References

Application Note: Asymmetric Synthesis of Chiral 3-Ethyl-5-methyloctane

Introduction

Synthetic Strategy Overview

The core of the proposed strategy involves the sequential asymmetric alkylation of an N-acyl oxazolidinone, a powerful and widely used method developed by David A. Evans.[1] This approach allows for the introduction of two stereocenters with a high degree of stereocontrol. The chiral auxiliary, an oxazolidinone derived from a readily available amino acid, directs the stereochemical outcome of the alkylation reactions.[1][2] Following the introduction of the ethyl and methyl branches at the desired positions, the chiral auxiliary is cleaved and the functional groups are converted to the final alkane structure.

A logical retrosynthetic analysis of 3-Ethyl-5-methyloctane reveals that the molecule can be disconnected at the C4-C5 bond, suggesting a key coupling step between a five-carbon and a three-carbon fragment. A more practical approach for asymmetric synthesis, however, involves building the carbon skeleton sequentially on a chiral scaffold.

Logical Workflow for Asymmetric Synthesis

Caption: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the expected outcomes for the key stereoselective reactions in the proposed synthesis, based on literature precedents for similar transformations.

| Step | Reaction Type | Chiral Influence | Typical Diastereomeric Excess (d.e.) | Typical Yield | Reference for Analogy |

| Asymmetric Alkylation 1 | Enolate Alkylation | Evans' Auxiliary | >95% | 80-90% | [2] |

| Asymmetric Alkylation 2 | Enolate Alkylation | Evans' Auxiliary | >95% | 75-85% | [2] |

| Reductive Cleavage of Auxiliary | Reduction | - | Not Applicable | >90% | [1] |

Experimental Protocols

The following are detailed protocols for the key steps in the proposed asymmetric synthesis of a specific enantiomer of this compound, for instance, (3R, 5R)-3-Ethyl-5-methyloctane, using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Protocol 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (B95107) (THF) is added to dissolve the auxiliary, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise via syringe over 10 minutes. The solution is stirred for an additional 15 minutes at -78 °C.

-

Acylation: Propionyl chloride (1.1 eq) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the N-propionyl oxazolidinone.

Protocol 2: First Asymmetric Alkylation

-

Preparation: A flame-dried 250 mL round-bottom flask is charged with the N-propionyl oxazolidinone (1.0 eq) from the previous step and dissolved in anhydrous THF. The solution is cooled to -78 °C.

-

Enolate Formation: Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or from a commercial source, is added dropwise. The mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: 1-Iodopentane (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to -20 °C and held for an additional 2 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 1.

-

Purification: The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric excess can be determined at this stage by chiral HPLC or NMR analysis of the crude product.

Protocol 3: Second Asymmetric Alkylation

This protocol is analogous to Protocol 2, using the product from the first alkylation as the starting material and ethyl iodide as the alkylating agent.

Protocol 4: Reductive Cleavage of the Chiral Auxiliary

-

Preparation: A flame-dried 250 mL round-bottom flask is charged with lithium aluminum hydride (LiAlH₄) (2.0 eq) and suspended in anhydrous THF. The suspension is cooled to 0 °C.

-

Addition of Substrate: The dialkylated product (1.0 eq) dissolved in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filtration and Extraction: The resulting white precipitate is filtered off through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude chiral alcohol is purified by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 5: Conversion to this compound

-

Tosylation: The chiral alcohol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred overnight while warming to room temperature. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.

-

Reduction: The crude tosylate is dissolved in anhydrous THF and added to a suspension of LiAlH₄ (3.0 eq) in THF at 0 °C. The mixture is heated to reflux and stirred for 4-6 hours. After cooling to 0 °C, the reaction is quenched and worked up as described in Protocol 4.

-

Final Purification: The crude product is purified by column chromatography on silica gel using hexanes as the eluent to afford the pure chiral this compound.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation steps is dictated by the chiral auxiliary, which creates a sterically hindered environment, forcing the electrophile to approach the enolate from the less hindered face.

Caption: Logic of stereocontrol by the chiral auxiliary.

Conclusion

The proposed multi-step synthesis utilizing an Evans' chiral auxiliary provides a robust and highly stereoselective route to chiral this compound. The methodologies described are well-precedented in the synthesis of complex chiral molecules and offer a reliable pathway for obtaining the target compound in high enantiomeric purity. The protocols provided can be adapted by researchers for the synthesis of this and other structurally related chiral alkanes. The successful application of this strategy underscores the power of auxiliary-mediated asymmetric synthesis in modern organic chemistry.

References

Application Note: Gas Chromatography Protocol for the Analysis of 3-Ethyl-5-methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-Ethyl-5-methyloctane, a branched-chain alkane, using gas chromatography with flame ionization detection (GC-FID). The separation of hydrocarbon isomers, such as this compound, is crucial in various fields, including petrochemical analysis and as reference standards in research and quality control.[1] The methodology described herein outlines the necessary instrumentation, materials, sample preparation, and chromatographic conditions to achieve reliable and reproducible qualitative and quantitative analysis.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C11H24.[2][3] Accurate analytical methods are essential for its identification and quantification. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and analysis of volatile and semi-volatile compounds like alkanes.[1] The selection of an appropriate capillary column and a sensitive detector is critical for successful analysis. Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points. For hydrocarbon analysis, the Flame Ionization Detector (FID) is a common choice due to its high sensitivity.[1] This protocol details a robust GC-FID method applicable to the analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

Gas Chromatograph: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column oven with temperature programming capabilities.

-

GC Column: A non-polar fused silica (B1680970) capillary column, such as an Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane) or a Restek Rtx-5MS (5% Diphenyl / 95% Dimethyl Polysiloxane), is recommended. A column with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is a suitable starting point.

-

Carrier Gas: High-purity helium or hydrogen.

-

Gases for FID: High-purity hydrogen, and compressed air.

-

Syringe: A 10 µL GC syringe for sample injection.

-

Vials: 2 mL autosampler vials with caps (B75204) and septa.

-

Solvent: High-purity n-hexane or pentane.

-

Internal Standard (Optional): A non-interfering alkane, such as n-dodecane.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[1]

-

Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent like hexane (B92381) or pentane.[1]

-

Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1]

-

Sample Dilution: If the concentration of this compound in the sample is unknown, perform a preliminary analysis or dilute the sample to ensure the concentration falls within the calibration range.

-

Internal Standard (Optional but Recommended): For improved quantitative accuracy, add a consistent concentration of an internal standard (e.g., n-dodecane) to all calibration standards and samples.[1]

Gas Chromatograph Operating Conditions

The following table summarizes the recommended GC-FID conditions for the analysis of this compound. These parameters may require optimization for your specific instrument and column.

| Parameter | Value |

| Injector | |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Injection Volume | 1 µL |

| Column Oven | |

| Initial Temperature | 50 °C |

| Initial Hold Time | 2 minutes |

| Temperature Ramp | 10 °C/min |

| Final Temperature | 250 °C |

| Final Hold Time | 5 minutes |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Detector | |

| Detector Type | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Data Presentation

Quantitative data should be organized into a structured table for clear comparison. The following table is a template for summarizing the results from the analysis of this compound calibration standards.

| Sample ID | Concentration (µg/mL) | Retention Time (min) | Peak Area |

| Standard 1 | 1 | ||

| Standard 2 | 5 | ||

| Standard 3 | 10 | ||

| Standard 4 | 25 | ||

| Standard 5 | 50 | ||

| Standard 6 | 100 | ||

| Unknown Sample | ? |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Structural Elucidation of 3-Ethyl-5-methyloctane using Electron Ionization Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of the branched alkane, 3-Ethyl-5-methyloctane. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of unknown compounds.[1][2] For branched alkanes, EI mass spectrometry leads to characteristic fragmentation patterns that are invaluable for structural elucidation.[3] This note outlines the fundamental principles of alkane fragmentation, predicts the mass spectrum of this compound, and provides a standardized protocol for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[4][5] As a non-polar, volatile organic compound (VOC), it is well-suited for analysis by GC-MS.[6][7] Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase.[1][8] This high energy input results in extensive and reproducible fragmentation of the molecule, creating a unique "fingerprint" mass spectrum that can be used for structural identification.[3]

In the mass spectrometry of branched alkanes, fragmentation is not random. Cleavage of carbon-carbon bonds is most favorable at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[3][9][10] The molecular ion (M⁺) peak of branched alkanes is often of very low abundance or entirely absent due to the high propensity for fragmentation.[9][10] The most stable carbocation formed often corresponds to the base peak (the most intense peak) in the spectrum. The general fragmentation pattern for alkanes also includes clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH₂-) groups.[3][11]

Predicted Mass Spectrum of this compound

The structure of this compound features two branching points, one at carbon 3 and another at carbon 5. The fragmentation will be dominated by cleavage at these points to produce the most stable carbocations. The molecular ion (M⁺) is expected at an m/z of 156, though its intensity is predicted to be very low.

The primary fragmentation pathways are expected to be:

-

Cleavage at C5: Loss of a propyl radical (•C₃H₇) to form a secondary carbocation at m/z 113.

-

Cleavage at C5: Loss of a pentyl radical (•C₅H₁₁) to form a secondary carbocation at m/z 85.

-

Cleavage at C3: Loss of an ethyl radical (•C₂H₅) to form a secondary carbocation at m/z 127.

-

Cleavage at C3: Loss of a hexyl radical (•C₆H₁₃) to form a secondary carbocation at m/z 71.

Further fragmentation of these primary ions will lead to smaller fragments, typically differing by 14 amu (CH₂). Based on the rule that cleavage favoring the formation of the most stable carbocation and the loss of the largest radical is preferred, the fragments at m/z 85 and 71 are expected to be particularly significant.

Data Presentation

The following table summarizes the predicted prominent peaks in the 70 eV electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Predicted Identity of Ion | Predicted Relative Intensity (%) | Notes |

| 156 | [C₁₁H₂₄]⁺• (Molecular Ion) | <1 | Often weak or absent in branched alkanes. |

| 127 | [M - C₂H₅]⁺ | 15 | Loss of an ethyl radical from C3. |

| 113 | [M - C₃H₇]⁺ | 20 | Loss of a propyl radical from C5. |

| 85 | [M - C₅H₁₁]⁺ | 100 | Base Peak . Formation of a stable secondary carbocation by loss of a pentyl radical from C5. |

| 71 | [M - C₆H₁₃]⁺ | 80 | Formation of a stable secondary carbocation by loss of a hexyl radical from C3. |

| 57 | [C₄H₉]⁺ | 65 | Common C₄ fragment in alkanes. |

| 43 | [C₃H₇]⁺ | 90 | Common C₃ fragment in alkanes. |

| 29 | [C₂H₅]⁺ | 40 | Common C₂ fragment in alkanes. |

Experimental Protocols

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation 1.1. Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane. 1.2. Perform serial dilutions to create working standards of lower concentrations (e.g., 1 ppm, 5 ppm, 10 ppm) for calibration and instrument performance verification.

2. GC-MS Instrumentation and Conditions 2.1. Gas Chromatograph: Agilent 7890A GC or equivalent. 2.2. Mass Spectrometer: Agilent 5977E MSD or equivalent. 2.3. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column. 2.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 2.5. Inlet: Split/Splitless injector.

- Injector Temperature: 250°C.

- Injection Volume: 1 µL.

- Split Ratio: 50:1. 2.6. Oven Temperature Program:

- Initial Temperature: 40°C, hold for 2 minutes.

- Ramp: Increase to 200°C at a rate of 10°C/min.

- Hold: Hold at 200°C for 5 minutes. 2.7. Mass Spectrometer Parameters:

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Electron Energy: 70 eV.

- Mass Scan Range: 25-200 amu.

- Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis 3.1. Inject the prepared sample into the GC-MS system. 3.2. Acquire the total ion chromatogram (TIC) and mass spectra. 3.3. Identify the peak corresponding to this compound based on its retention time. 3.4. Compare the acquired mass spectrum with the predicted fragmentation pattern and reference spectra from a database (e.g., NIST, Wiley).

Visualization of Fragmentation Pathways

The logical relationships in the fragmentation of this compound can be visualized. The diagram below illustrates the primary cleavage points and the resulting major fragment ions.

Caption: Predicted EI fragmentation of this compound.

The following diagram illustrates the workflow for GC-MS analysis.

Caption: Standard workflow for GC-MS analysis of volatile compounds.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H24 | CID 21358767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. dem.ri.gov [dem.ri.gov]

- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. GCMS Section 6.9.2 [people.whitman.edu]

- 10. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 3-Ethyl-5-methyloctane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 3-Ethyl-5-methyloctane as a non-polar solvent in chemical reactions. While direct experimental data for this specific solvent is limited, its properties as a branched alkane make it a potential alternative to other common non-polar solvents like hexane (B92381), heptane (B126788), and toluene. These notes offer a theoretical framework and practical guidance based on the known reactivity of similar compounds and general principles of organic synthesis.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2] As a higher-order branched alkane, it is expected to be a colorless, odorless liquid with low polarity, making it a suitable solvent for reactions involving non-polar reagents and intermediates. Its branched structure may offer different solvency characteristics and physical properties compared to linear alkanes of similar molecular weight. These application notes will explore its potential utility in common organic reactions that benefit from a non-polar environment.

Physical and Chemical Properties

| Property | Value (this compound) | Comparison with Common Non-Polar Solvents |

| Molecular Formula | C₁₁H₂₄[1][2] | Hexane: C₆H₁₄, Heptane: C₇H₁₆, Toluene: C₇H₈ |

| Molecular Weight | 156.31 g/mol [1] | Hexane: 86.18 g/mol , Heptane: 100.21 g/mol , Toluene: 92.14 g/mol |

| Boiling Point | Estimated: 175-185 °C (based on isomers) | Hexane: 69 °C, Heptane: 98 °C, Toluene: 111 °C |

| Melting Point | Not available | Hexane: -95 °C, Heptane: -91 °C, Toluene: -95 °C |

| Density | Estimated: ~0.75 g/mL | Hexane: 0.659 g/mL, Heptane: 0.684 g/mL, Toluene: 0.867 g/mL |

| Viscosity | Not available | Hexane: 0.294 mPa·s, Heptane: 0.386 mPa·s, Toluene: 0.59 mPa·s |

| Polarity | Non-polar | Non-polar |

Safety and Handling

As a branched alkane, this compound is expected to have safety considerations similar to other liquid alkanes.

-

Flammability: Alkanes are flammable. Handle with care and avoid open flames, sparks, and hot surfaces.

-

Toxicity: Branched alkanes generally exhibit low acute oral and dermal toxicity. However, inhalation of vapors may cause respiratory irritation and central nervous system depression. Prolonged or repeated exposure to some alkanes, such as hexane, is associated with neurotoxicity. Good laboratory ventilation is essential.

-

Aspiration Hazard: If swallowed, liquid alkanes can be aspirated into the lungs, which can cause chemical pneumonitis and may be fatal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

Potential Applications in Organic Synthesis

The non-polar nature of this compound makes it a candidate solvent for a variety of organic reactions. Its higher boiling point compared to hexane or heptane could be advantageous for reactions requiring elevated temperatures.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents due to their ability to solvate the magnesium center, non-polar hydrocarbon solvents can also be employed, particularly for the work-up and extraction of products.

Theoretical Application: this compound could be used as a co-solvent with an ether to modify the reaction medium's properties or as the primary solvent in specific cases where ether coordination is not critical. Its inertness would prevent it from reacting with the highly basic Grignard reagent.

Experimental Workflow: Conceptual Grignard Reaction

Caption: Conceptual workflow for a Grignard reaction using this compound.

Wittig Reactions

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. The choice of solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene. Non-polar solvents often favor the formation of the Z-alkene with unstabilized ylides.

Theoretical Application: this compound, as a non-polar solvent, could be investigated for its effect on the stereochemical outcome of Wittig reactions. Its high boiling point would allow for a wider range of reaction temperatures to be explored.

Signaling Pathway: Influence of Solvent Polarity on Wittig Reaction Stereoselectivity

Caption: Solvent influence on Wittig reaction stereoselectivity.

Experimental Protocols (Conceptual)

The following are conceptual protocols and have not been validated experimentally with this compound. They are based on standard procedures for these reaction types. Researchers should perform small-scale trials to determine optimal conditions.

Protocol 5.1: General Procedure for a Grignard Reaction

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Reagents: Place magnesium turnings in the flask. In the dropping funnel, place a solution of the alkyl or aryl halide in anhydrous this compound (or a mixture with an appropriate ether).

-

Initiation: Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Addition: Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add a solution of the aldehyde or ketone in anhydrous this compound. After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Separate the organic layer. Extract the aqueous layer with this compound. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 5.2: General Procedure for a Wittig Reaction

-